molecular formula C17H23ClN4O B1587686 Einecs 279-675-0 CAS No. 81029-05-2

Einecs 279-675-0

Cat. No. B1587686
CAS RN: 81029-05-2
M. Wt: 334.8 g/mol
InChI Key: SHMCAAFKAHAURK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 279-675-0 is a chemical compound that has been studied for its potential applications in the field of scientific research. It is a polymeric compound composed of two different components, namely, ethylene glycol and polyethylene glycol. The two components are linked together by a covalent bond. Einecs 279-675-0 is a relatively new compound and its properties are still being explored in the scientific research community.

Scientific research applications

Environmental and Health Impact of Chemicals

Endocrine-Disrupting Chemicals (EDCs)

Research by Gore et al. (2015) discusses the significant health and disease implications of environmental EDCs, highlighting how they can affect human health, particularly through mechanisms like gene-environment interactions, physiological, cellular, molecular, and epigenetic changes. This comprehensive review underscores the causal links between exposure to EDCs and various diseases, providing a crucial insight into how certain chemicals can impact health beyond their immediate applications (Gore et al., 2015).

Advanced Materials and Technologies

Photocatalysis for Water Treatment

Fagan et al. (2016) review the development of photocatalysts, particularly focusing on TiO2 for applications in treating contaminants of emerging concern (CECs), endocrine-disrupting compounds (EDCs), bacteria, and cyanotoxins. The study emphasizes solar photocatalysis's effectiveness in removing a wide range of pollutants, offering insights into novel materials that could be relevant for environmental cleanup technologies (Fagan et al., 2016).

Biomedical Applications

Single-Cell Analysis in Cancer Research

Technologies for isolating single cells, as reviewed by Gross et al. (2015), are pivotal in cancer research, diagnostics, and emerging therapeutic methods. This review details technologies like FACS and microfluidics, which are essential for understanding and treating cancer at the single-cell level, indicating the importance of chemical compounds in developing biomedical research tools (Gross et al., 2015).

properties

IUPAC Name

(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCAAFKAHAURK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001724
Record name 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Einecs 279-675-0

CAS RN

81029-05-2
Record name Brilliant cresyl blue ALD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Einecs 279-675-0
Reactant of Route 2
Einecs 279-675-0
Reactant of Route 3
Einecs 279-675-0
Reactant of Route 4
Einecs 279-675-0
Reactant of Route 5
Einecs 279-675-0
Reactant of Route 6
Einecs 279-675-0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.